molecular formula C4H4ClIO2 B14179656 Methyl 2-chloro-3-iodoprop-2-enoate CAS No. 928056-39-7

Methyl 2-chloro-3-iodoprop-2-enoate

Cat. No.: B14179656
CAS No.: 928056-39-7
M. Wt: 246.43 g/mol
InChI Key: DGVUULNMJHZPIR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-iodoprop-2-enoate is a halogenated α,β-unsaturated ester characterized by a propenoate backbone substituted with chlorine at position 2 and iodine at position 2. This compound combines the electrophilic reactivity of the α,β-unsaturated ester system with the steric and electronic effects of halogen substituents. Halogens such as chlorine and iodine influence its physical properties (e.g., polarity, boiling point) and chemical behavior (e.g., nucleophilic substitution, cycloaddition reactivity).

Properties

CAS No.

928056-39-7

Molecular Formula

C4H4ClIO2

Molecular Weight

246.43 g/mol

IUPAC Name

methyl 2-chloro-3-iodoprop-2-enoate

InChI

InChI=1S/C4H4ClIO2/c1-8-4(7)3(5)2-6/h2H,1H3

InChI Key

DGVUULNMJHZPIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CI)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-iodoprop-2-enoate can be synthesized through several methods. One common approach involves the halogenation of methyl acrylate. The reaction typically proceeds under controlled conditions to ensure selective halogenation at the desired positions. For instance, the reaction of methyl acrylate with iodine monochloride (ICl) can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-iodoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or sodium borohydride (NaBH4) can be employed for addition reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while addition of hydrogen bromide can result in bromo-substituted products.

Scientific Research Applications

Methyl 2-chloro-3-iodoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-iodoprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the replacement of halogen atoms with other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propenoate Esters

  • Methyl 3-Chloroprop-2-enoate: Lacking the iodine substituent, this compound exhibits reduced steric hindrance and lower molecular weight compared to Methyl 2-chloro-3-iodoprop-2-enoate. The absence of iodine likely reduces its reactivity in radical reactions or Suzuki couplings, where iodine’s leaving-group ability is advantageous.
  • Methyl 3-Iodoprop-2-enoate: Without the chlorine substituent, this compound may display higher electrophilicity at the β-position due to iodine’s weaker electron-withdrawing effect compared to chlorine. This could alter regioselectivity in Diels-Alder reactions .

Non-Ester Halogenated Alkenes

  • 3-Chloro-2-methylpropene (Methallyl Chloride): A structurally related chloroalkene (CAS 563-47-3), this compound lacks the ester and iodine groups. Its primary reactivity involves allylic substitution or polymerization. The absence of the ester group reduces polarity, resulting in lower boiling points (~85–90°C) compared to this compound, which likely has a higher boiling point due to increased molecular weight and dipole interactions .
  • This compound may undergo nucleophilic substitution at the iodine position more readily than at chlorine due to iodine’s lower bond dissociation energy .

Methyl Esters of Diterpenoid Acids

  • Sandaracopimaric Acid Methyl Ester (CAS N/A, ): A bicyclic diterpene ester with a methyl carboxylate group. Unlike this compound, this compound’s rigid bicyclic structure reduces conformational flexibility, impacting its solubility and reactivity in organic solvents.
  • Z-Communic Acid Methyl Ester (CAS N/A, ): A linear diterpene ester with conjugated double bonds. Its extended conjugation system contrasts with the localized electrophilicity of this compound’s α,β-unsaturated ester.

Physical and Chemical Properties Comparison

Property This compound (Inferred) 3-Chloro-2-methylpropene Methyl Iodide Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~248.4 (estimated) 90.55 141.94 ~330 (estimated)
Boiling Point High (>200°C, inferred from polarity) 85–90°C 42°C >250°C (decomposes)
Reactivity Electrophilic addition, halogen substitution Allylic substitution SN2 reactions Cycloaddition, ester hydrolysis

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